Cas no 1249255-95-5 (2-(1,3-Benzoxazol-2-yl)propan-1-amine)

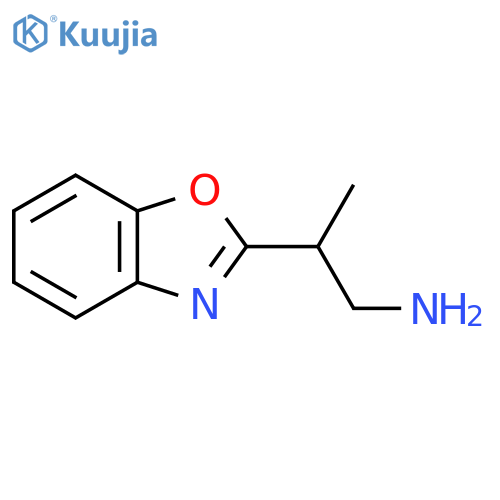

1249255-95-5 structure

商品名:2-(1,3-Benzoxazol-2-yl)propan-1-amine

CAS番号:1249255-95-5

MF:C10H12N2O

メガワット:176.215082168579

MDL:MFCD16839949

CID:4691189

PubChem ID:62676959

2-(1,3-Benzoxazol-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(1,3-benzoxazol-2-yl)propan-1-amine

- 2-(1,3-Benzoxazol-2-yl)propan-1-amine

-

- MDL: MFCD16839949

- インチ: 1S/C10H12N2O/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3

- InChIKey: FYGVUVGJGNEHCM-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC=CC=2N=C1C(C)CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 174

- トポロジー分子極性表面積: 52

2-(1,3-Benzoxazol-2-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B165321-1g |

2-(1,3-Benzoxazol-2-yl)propan-1-amine |

1249255-95-5 | 1g |

$ 865.00 | 2022-06-07 | ||

| Life Chemicals | F8881-0263-5g |

2-(1,3-benzoxazol-2-yl)propan-1-amine |

1249255-95-5 | 95%+ | 5g |

$2538.0 | 2023-09-06 | |

| TRC | B165321-100mg |

2-(1,3-Benzoxazol-2-yl)propan-1-amine |

1249255-95-5 | 100mg |

$ 135.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356366-100mg |

2-(Benzo[d]oxazol-2-yl)propan-1-amine |

1249255-95-5 | 95% | 100mg |

¥7160.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356366-500mg |

2-(Benzo[d]oxazol-2-yl)propan-1-amine |

1249255-95-5 | 95% | 500mg |

¥16164.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356366-1g |

2-(Benzo[d]oxazol-2-yl)propan-1-amine |

1249255-95-5 | 95% | 1g |

¥19094.00 | 2024-08-09 | |

| Enamine | EN300-97891-0.05g |

2-(1,3-benzoxazol-2-yl)propan-1-amine |

1249255-95-5 | 95.0% | 0.05g |

$205.0 | 2025-02-21 | |

| Enamine | EN300-97891-5.0g |

2-(1,3-benzoxazol-2-yl)propan-1-amine |

1249255-95-5 | 95.0% | 5.0g |

$2566.0 | 2025-02-21 | |

| Enamine | EN300-97891-5g |

2-(1,3-benzoxazol-2-yl)propan-1-amine |

1249255-95-5 | 5g |

$2566.0 | 2023-09-01 | ||

| Enamine | EN300-97891-10g |

2-(1,3-benzoxazol-2-yl)propan-1-amine |

1249255-95-5 | 10g |

$3807.0 | 2023-09-01 |

2-(1,3-Benzoxazol-2-yl)propan-1-amine 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1249255-95-5 (2-(1,3-Benzoxazol-2-yl)propan-1-amine) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量